![molecular formula C22H26N4O5S B2899386 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 896382-21-1](/img/structure/B2899386.png)
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AEE788, and it belongs to the class of small molecule inhibitors that can target specific cellular pathways. AEE788 has been shown to have promising results in preclinical studies, and it is currently being investigated for its potential use in cancer therapy.
Mécanisme D'action
AEE788 can inhibit several cellular pathways that are involved in tumor growth and progression. This compound can bind to the ATP-binding site of EGFR and VEGFR, preventing the activation of downstream signaling pathways that are necessary for tumor growth. AEE788 can also inhibit the activity of several tyrosine kinases that are involved in angiogenesis, preventing the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
AEE788 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, anti-angiogenic effects, and inhibition of cell proliferation. This compound can also induce apoptosis, which is a programmed cell death that can prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
AEE788 has several advantages as a research tool, including its ability to target specific cellular pathways that are involved in tumor growth and progression. This compound can also be used in combination with other chemotherapeutic agents to enhance their efficacy. However, AEE788 has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research on AEE788, including its potential use in combination therapies for cancer treatment. Further studies are also needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity in humans. AEE788 may also have potential applications in other diseases, such as cardiovascular diseases and inflammatory disorders, which require further investigation.
Méthodes De Synthèse
The synthesis of AEE788 involves several steps, starting with the reaction between 2,4-diaminoquinazoline and ethyl 2-bromoacetate to form 6-ethoxycarbonyl-2,4-diaminoquinazoline. This intermediate is then reacted with 4-sulfamoylphenylacetic acid to form 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
AEE788 has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit several cellular pathways that are involved in tumor growth and progression, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. AEE788 has also been shown to have anti-angiogenic effects, which can prevent the formation of new blood vessels that are necessary for tumor growth.
Propriétés
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c23-32(30,31)17-11-9-16(10-12-17)13-14-24-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)25-22(26)29/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,24,27)(H,25,29)(H2,23,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZHGIYBPDBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B2899303.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2899307.png)
![N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2899309.png)
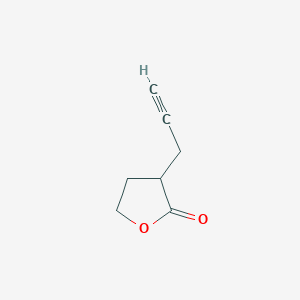

![Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2899312.png)
![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2899315.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2899316.png)
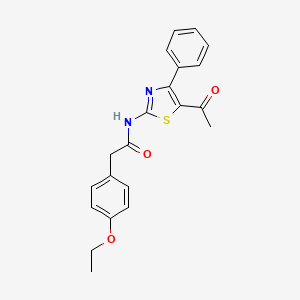
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B2899320.png)
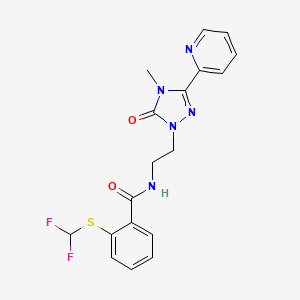
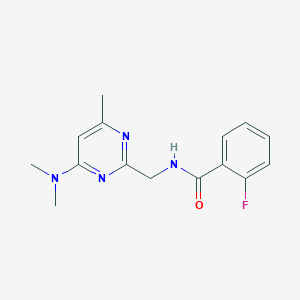
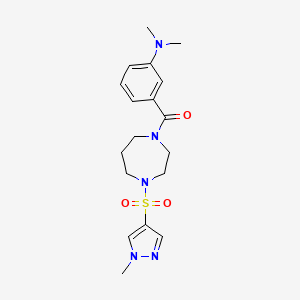
![Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2899325.png)